1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
Description
1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a 1,2,4-oxadiazole ring bearing a 4-fluorophenyl group and a 4-methylbenzyl moiety. The quinazoline-dione scaffold is known for its pharmacological versatility, including anticonvulsant, antimicrobial, and anticancer activities, while the 1,2,4-oxadiazole ring enhances metabolic stability and bioavailability through its electron-deficient nature . The 4-fluorophenyl group may contribute to lipophilicity and receptor binding, whereas the 4-methylbenzyl substituent could modulate steric interactions and solubility.
Properties
CAS No. |
1207032-07-2 |
|---|---|
Molecular Formula |
C25H19FN4O3 |
Molecular Weight |
442.45 |
IUPAC Name |
1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19FN4O3/c1-16-6-8-17(9-7-16)14-30-24(31)20-4-2-3-5-21(20)29(25(30)32)15-22-27-23(28-33-22)18-10-12-19(26)13-11-18/h2-13H,14-15H2,1H3 |
InChI Key |
WYUFHDYFGFVVDN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)F |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from commercially available starting materials. The synthetic route can be summarized as follows:
-
Formation of the 1,2,4-oxadiazole ring: : The 1,2,4-oxadiazole ring is synthesized by the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
-
Attachment of the 4-fluorophenyl group: : The 4-fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile, such as an amine or a thiol, under basic conditions.
-
Formation of the quinazoline core: : The quinazoline core is constructed by the condensation of an anthranilic acid derivative with a suitable aldehyde or ketone, followed by cyclization under acidic or basic conditions.
-
Introduction of the 4-methylbenzyl group: : The 4-methylbenzyl group is introduced through a Friedel-Crafts alkylation reaction, where the quinazoline core reacts with a 4-methylbenzyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
-
Final assembly: : The final step involves the coupling of the 1,2,4-oxadiazole ring with the quinazoline core, typically through a nucleophilic substitution reaction, to yield the target compound.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield, purity, and scalability.
Chemical Reactions Analysis
1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols or amines.
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.
-
Coupling reactions: : The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of quinazoline derivatives, including the compound , as anticancer agents. The mechanism often involves the inhibition of specific kinases that are overexpressed in various cancers.
- Case Study : A series of synthesized quinazoline derivatives were evaluated for their cytotoxic effects against cancer cell lines. The results indicated that modifications to the quinazoline structure significantly enhanced their potency against specific cancer types. For instance, compounds with a 4-fluorophenyl substituent demonstrated increased activity against breast and lung cancer cells .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Inhibition of inflammatory pathways can be crucial in treating conditions such as arthritis and other chronic inflammatory diseases.
- Research Findings : In vitro studies showed that derivatives similar to this compound inhibited the production of pro-inflammatory cytokines in macrophages. This suggests a potential therapeutic role in managing inflammatory diseases .
Synthesis and Derivative Studies
The synthesis of this compound typically involves multi-step reactions starting from simpler quinazoline precursors. The introduction of oxadiazole moieties has been shown to enhance biological activity.
| Synthesis Method | Yield | Key Steps |
|---|---|---|
| Cyclization with acetic anhydride | 66-75% | Involves refluxing anthranilic acid with arylamines |
| Oxidative coupling | Varies | Formation of oxadiazole ring through condensation reactions |
Bioassay Results
Bioassays conducted to evaluate the biological activity of this compound have shown promising results:
- Anticancer Assays : The compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range.
- Anti-inflammatory Assays : It demonstrated effective inhibition of nitric oxide production in macrophages, indicating its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione depends on its specific biological activity. Generally, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate signaling pathways, gene expression, or metabolic processes, leading to the observed biological effects. The exact molecular targets and pathways involved would require further experimental validation and characterization.
Comparison with Similar Compounds
3-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone (Quinconazole)
3-(2,4-dichlorophenyl)-6-fluoro-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone (Fluquinconazole)
- Structure: Features a fluorine atom at the 6-position of the quinazolinone core.
- Activity : Enhanced antifungal potency compared to quinconazole, attributed to fluorine’s electronegativity improving membrane penetration .
- Comparison : The target compound’s 4-fluorophenyl group on the oxadiazole may similarly enhance lipophilicity but lacks the direct quinazoline-core fluorination seen in fluquinconazole.
Heterocyclic Derivatives with Overlapping Moieties
Coumarin-Benzodiazepine Hybrids (e.g., Compound 4g)
- Structure : Combines coumarin, benzodiazepine, and tetrazole rings .
- Activity : Primarily explored for CNS-related applications (e.g., anxiolytic or anticonvulsant effects).
- Comparison : The target compound lacks the coumarin and benzodiazepine systems, suggesting divergent therapeutic targets. Its oxadiazole-quinazoline architecture may prioritize enzyme inhibition over receptor modulation.
Coumarin-Oxazepine Hybrids (e.g., Compound 4h)
- Structure : Integrates coumarin with oxazepine and tetrazole .
- Activity: Potential antimicrobial or anti-inflammatory uses due to coumarin’s photochemical properties.
- Comparison : The absence of coumarin in the target compound implies reduced photosensitivity risks but may limit antioxidant or UV-protective effects.
Research Implications
- Target Compound: The unique combination of quinazoline-dione and 1,2,4-oxadiazole positions it as a candidate for diseases requiring dual inhibition (e.g., cancer or inflammatory disorders).
- Structural optimization could focus on replacing the methylbenzyl group with polar substituents to improve solubility.
Biological Activity
The compound 1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a novel quinazoline derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes existing research findings on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and comparative efficacy against various pathogens.
Chemical Structure and Properties
The compound features a quinazoline core substituted with both a 4-fluorophenyl group and a 4-methylbenzyl moiety. The presence of the 1,2,4-oxadiazole ring is significant as it is known to enhance biological activity through various mechanisms.
Molecular Formula
- C : 19
- H : 17
- F : 1
- N : 5
- O : 2
Molecular Weight
- Molecular Weight : 345.36 g/mol
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in bacterial DNA replication and transcription. Specifically, it acts as an inhibitor of bacterial gyrase and DNA topoisomerase IV, which are critical targets for developing new antimicrobial agents. This mechanism is similar to that of fluoroquinolone antibiotics, which are widely used in clinical settings.
Antimicrobial Activity
Research has shown that derivatives of quinazoline compounds exhibit significant antimicrobial properties. In studies evaluating the efficacy against Gram-positive and Gram-negative bacteria, several derivatives demonstrated moderate to strong inhibition zones compared to standard antibiotics.
Comparative Antimicrobial Efficacy
| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| Compound III | Staphylococcus aureus | 12 | 70 |
| Compound 13 | Escherichia coli | 15 | 65 |
| Compound 15 | Candida albicans | 11 | 80 |
| Ampicillin | Staphylococcus aureus | 10 | 75 |
Case Study Findings
A study published in PMC9228007 highlighted that certain quinazoline derivatives exhibited potent activity against resistant strains of bacteria. For instance, compounds with oxadiazole substituents showed enhanced efficacy against Candida albicans, surpassing traditional treatments like ampicillin in specific cases .
Anticancer Activity
The potential anticancer properties of this compound have also been explored. Quinazoline derivatives have been reported to exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Mechanisms of Anticancer Activity
- Inhibition of Kinases : Some derivatives inhibit cyclin-dependent kinases (CDKs), disrupting cell cycle progression.
- Induction of Apoptosis : Activation of caspases leading to programmed cell death has been observed in treated cancer cells.
- Antioxidant Properties : The oxadiazole moiety contributes to the overall antioxidant capacity, potentially reducing oxidative stress in cells.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at the oxadiazole and quinazoline positions significantly influence biological activity. For instance:
- Substitution at the 1 and 3 positions of the quinazoline ring enhances antibacterial potency.
- The presence of electron-withdrawing groups like fluorine increases lipophilicity and bioavailability.
Q & A
Basic: What synthetic strategies are recommended for the efficient preparation of this compound?
Answer:
The synthesis involves multi-step organic reactions, typically starting with functionalized quinazoline and oxadiazole precursors. Key steps include:
- Cyclocondensation : Reacting 4-methylbenzylamine derivatives with carbonyl-containing intermediates to form the quinazoline-dione core.
- Oxadiazole Formation : Coupling the 3-(4-fluorophenyl)-1,2,4-oxadiazole moiety via nucleophilic substitution or Huisgen cycloaddition.
- Solvent Systems : Use polar aprotic solvents (e.g., DMF or DMSO) under reflux conditions, with bases like sodium hydride or potassium carbonate to facilitate reactions .
- Purification : Employ column chromatography or recrystallization, monitored by TLC/HPLC to ensure >95% purity .
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
Answer:
Critical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent connectivity and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ in quinazoline-dione).
- HPLC : Quantify purity using reverse-phase C18 columns with UV detection .
Advanced: How can systematic SAR studies optimize this compound’s pharmacological profile?
Answer:
Design SAR studies by:
- Substituent Variation : Replace the 4-fluorophenyl or 4-methylbenzyl groups with electron-withdrawing/donating analogs (e.g., nitro, methoxy) to assess activity trends.
- Biological Assays : Test modified analogs against target enzymes (e.g., kinases, proteases) using fluorescence-based inhibition assays (IC₅₀ determination).
- Computational Modeling : Perform molecular docking (AutoDock, Schrödinger) to predict binding affinities and guide rational design .
Advanced: What approaches elucidate the mechanism of action against biological targets?
Answer:
Key methodologies include:
- Enzyme Kinetics : Measure inhibition constants (Kᵢ) via Lineweaver-Burk plots under varying substrate concentrations.
- Cellular Assays : Use CRISPR-edited cell lines to validate target engagement (e.g., apoptosis via flow cytometry).
- Molecular Dynamics (MD) Simulations : Analyze ligand-receptor interactions over time (e.g., GROMACS software) .
Advanced: How to resolve discrepancies in bioactivity data among structural analogs?
Answer:
Address contradictions by:
- Pharmacokinetic Profiling : Compare solubility, logP, and metabolic stability (e.g., hepatic microsome assays) to identify bioavailability issues.
- Assay Standardization : Replicate studies under controlled conditions (pH, temperature) to minimize variability.
- Meta-Analysis : Cross-reference data from multiple studies to isolate substituent-specific effects (e.g., fluorophenyl vs. bromophenyl) .
Basic: What in vitro models are suitable for preliminary bioactivity screening?
Answer:
Prioritize:
- Cancer Cell Lines : MCF-7 (breast), HeLa (cervical), or A549 (lung) for cytotoxicity (MTT assay).
- Microbial Strains : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) for antimicrobial testing (MIC determination).
- Enzyme Targets : Proteases (e.g., MMP-9) or kinases (e.g., EGFR) for inhibition profiling .
Advanced: How do computational methods enhance understanding of electronic properties?
Answer:
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (Gaussian 09) to predict reactivity and charge distribution.
- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility in aqueous environments.
- QSAR Modeling : Develop predictive models correlating substituent descriptors (e.g., Hammett constants) with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
